Tris(hydroxymethyl)urea
CAS No.: 13329-70-9
Cat. No.: VC20964776
Molecular Formula: C4H10N2O4
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13329-70-9 |
|---|---|
| Molecular Formula | C4H10N2O4 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 1,1,3-tris(hydroxymethyl)urea |
| Standard InChI | InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
| Standard InChI Key | XJBNELXWSXDUFP-UHFFFAOYSA-N |
| SMILES | C(NC(=O)N(CO)CO)O |
| Canonical SMILES | C(NC(=O)N(CO)CO)O |
Introduction
Structural Properties and Chemical Identity
Tris(hydroxymethyl)urea possesses a well-defined molecular structure characterized by a urea core with three hydroxymethyl substituents. The molecular formula of this compound is C₄H₁₀N₂O₄, indicating four carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific configuration . The SMILES notation for tris(hydroxymethyl)urea is represented as C(NC(=O)N(CO)CO)O, which provides a linear text representation of the molecular structure . Additionally, the InChI identifier for this compound is InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10), offering a standardized method for representing the chemical structure in a computer-readable format . The compound features a carbonyl group centrally located between two nitrogen atoms, with hydroxymethyl groups attached to provide significant hydrogen bonding capabilities.
The structural arrangement of tris(hydroxymethyl)urea involves asymmetrical substitution patterns on the nitrogen atoms of the urea backbone. One nitrogen atom carries a single hydroxymethyl group, while the other nitrogen possesses two hydroxymethyl substituents, creating a 1,1,3-substitution pattern that is reflected in its systematic name: 1,1,3-tris(hydroxymethyl)urea . This arrangement gives the molecule distinct reactivity patterns that differentiate it from other urea derivatives with different substitution patterns. The hydroxymethyl groups provide reactive sites for further chemical transformations, particularly in condensation reactions relevant to polymer chemistry. The spatial arrangement of these functional groups contributes to the compound's ability to participate in hydrogen bonding networks, influencing its physical properties such as solubility and melting point.
Spectroscopic Identification
The definitive identification of tris(hydroxymethyl)urea can be accomplished through various spectroscopic techniques, with carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy being particularly valuable. In ¹³C NMR analysis, tris(hydroxymethyl)urea exhibits characteristic signals that enable its differentiation from related compounds. Research has identified specific signals in the carbonyl region around 158.8 ppm and in the methylene region at approximately 70.8 and 65.6 ppm, which serve as diagnostic markers for this compound . These spectral features allow researchers to confirm the presence of tris(hydroxymethyl)urea in complex mixtures, particularly in the context of urea-formaldehyde resin synthesis where multiple hydroxymethylated urea derivatives may coexist.
The structural characterization of tris(hydroxymethyl)urea is further supported by mass spectrometry data, which provides information about the molecular weight and fragmentation patterns. The predicted collision cross-section (CCS) values for various adducts of tris(hydroxymethyl)urea have been determined, offering additional parameters for its identification in analytical settings . These values include: [M+H]⁺ with m/z 151.07134 and predicted CCS of 129.9 Ų, [M+Na]⁺ with m/z 173.05328 and predicted CCS of 135.6 Ų, and several other adducts with their respective m/z values and collision cross-sections . This comprehensive spectroscopic profile enables unambiguous identification of tris(hydroxymethyl)urea in research and industrial contexts.
Significance in Urea-Formaldehyde Resin Chemistry
Role in Polymer Network Formation
In the context of polymer chemistry, tris(hydroxymethyl)urea contributes to network formation through its multiple functional groups that can participate in cross-linking reactions. The hydroxymethyl groups attached to the nitrogen atoms can undergo condensation reactions under acidic conditions, forming methylene bridges or methylene ether linkages with other hydroxymethylated species. These reactions are crucial steps in the curing process of urea-formaldehyde resins, where a three-dimensional polymer network is established through the interconnection of various oligomeric units. The presence of tris(hydroxymethyl)urea in the reaction mixture influences the degree of cross-linking and, consequently, the physical and mechanical properties of the cured resin.
Research has clarified that the formation of methylene links to secondary or tertiary amino groups occurs primarily under acidic conditions through branching chains in reactions involving mono- and 1,3-bishydroxymethyl urea . This mechanistic insight highlights the distinct reactivity patterns that emerge depending on the specific substitution patterns of the hydroxymethylated urea derivatives present in the reaction mixture. The contribution of tris(hydroxymethyl)urea to these processes adds another dimension of complexity to UF resin chemistry, necessitating careful control of reaction conditions to achieve desired product characteristics. Further investigation into the specific reaction pathways involving tris(hydroxymethyl)urea continues to be an area of interest for researchers seeking to optimize resin formulations for various applications.
Analytical Methods for Characterization
The characterization of tris(hydroxymethyl)urea requires sophisticated analytical techniques that can provide structural confirmation and quantitative information. Nuclear magnetic resonance (NMR) spectroscopy, particularly carbon-13 NMR, has proven to be especially valuable for identifying tris(hydroxymethyl)urea in complex mixtures. Researchers have identified characteristic signals in the ¹³C NMR spectrum that serve as diagnostic markers for this compound. Specifically, signals at approximately 158.8 ppm in the carbonyl region and at 70.8 and 65.6 ppm in the methylene region are associated with tris(hydroxymethyl)urea . These spectroscopic features enable researchers to distinguish tris(hydroxymethyl)urea from other hydroxymethylated urea derivatives that may coexist in reaction mixtures, particularly in the context of urea-formaldehyde resin synthesis.
Mass spectrometry provides complementary information for the characterization of tris(hydroxymethyl)urea, offering insights into its molecular weight and fragmentation patterns. The formation of various adducts during ionization processes allows for multiple confirmation strategies based on the specific mass-to-charge ratios observed. Additionally, the predicted collision cross-section values for these adducts provide another dimension of characterization that can be particularly useful in ion mobility mass spectrometry applications . Combining NMR spectroscopy and mass spectrometry offers a robust approach to the unambiguous identification of tris(hydroxymethyl)urea in research and industrial settings, enabling both qualitative confirmation and quantitative determination of this compound in complex matrices.
Chromatographic Analysis
Chromatographic techniques represent another important approach for the analysis of tris(hydroxymethyl)urea, particularly in complex matrices where multiple hydroxymethylated derivatives may be present. High-performance liquid chromatography (HPLC) with appropriate detection systems can separate tris(hydroxymethyl)urea from related compounds based on differences in polarity and molecular interactions with the stationary phase. The multiple hydroxyl groups in tris(hydroxymethyl)urea influence its retention behavior in various chromatographic systems, potentially allowing for its resolution from mono- and di-substituted analogs. When coupled with mass spectrometry (LC-MS), chromatographic separation provides a powerful tool for both identification and quantification of tris(hydroxymethyl)urea in complex mixtures.
Gas chromatography (GC) may also be employed for the analysis of tris(hydroxymethyl)urea, though this typically requires derivatization to enhance volatility due to the presence of multiple hydroxyl groups. Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the hydroxyl groups to trimethylsilyl ethers, improving chromatographic properties for GC analysis. These analytical strategies, combined with appropriate calibration approaches, enable researchers to monitor the formation and transformation of tris(hydroxymethyl)urea in reaction systems, providing valuable insights into the kinetics and mechanisms of processes involving this compound. The development of optimized analytical methods continues to be an important aspect of research in this area, facilitating more detailed investigations of tris(hydroxymethyl)urea's role in various chemical contexts.
Applications and Future Research Directions
The applications of tris(hydroxymethyl)urea extend primarily from its role in polymer chemistry, particularly in urea-formaldehyde resin synthesis. These resins find widespread use in adhesives, coatings, molding compounds, and various other industrial applications. The presence of tris(hydroxymethyl)urea in reaction mixtures influences the cross-linking density, cure rate, and ultimate properties of the resulting materials. Understanding the specific contribution of tris(hydroxymethyl)urea to these systems enables more precise formulation and process control, facilitating the development of materials with tailored characteristics for specific applications. The multiple hydroxyl functionalities of tris(hydroxymethyl)urea also suggest potential applications in other areas, such as the development of specialty chemicals, surfactants, or materials with specific interaction capabilities. Future research directions for tris(hydroxymethyl)urea include more detailed investigations of its reaction mechanisms in various chemical environments. Of particular interest are the kinetics and thermodynamics of its formation during urea-formaldehyde reactions, as well as its subsequent transformations under different conditions. Advanced computational studies could provide insights into the energetics of these processes, complementing experimental investigations. Additionally, the exploration of novel applications for tris(hydroxymethyl)urea represents an important area for future work. The compound's unique structure and functional group arrangement might make it valuable in contexts beyond traditional polymer chemistry, potentially including catalysis, coordination chemistry, or the development of functional materials with specific recognition or binding properties.
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